molecular formula C22H25N3O2S2 B6010954 4,6-bis[(4-ethoxybenzyl)thio]-5-pyrimidinamine

4,6-bis[(4-ethoxybenzyl)thio]-5-pyrimidinamine

Cat. No. B6010954
M. Wt: 427.6 g/mol
InChI Key: WPPPKVSENOHDIG-UHFFFAOYSA-N
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Description

4,6-bis[(4-ethoxybenzyl)thio]-5-pyrimidinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that is synthesized through a multistep process involving different reagents and reaction conditions. The synthesis of this compound is challenging, but it has been successfully achieved by several research groups.

Scientific Research Applications

4,6-bis[(4-ethoxybenzyl)thio]-5-pyrimidinamine has potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. This compound has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, 4,6-bis[(4-ethoxybenzyl)thio]-5-pyrimidinamine has been studied for its potential as a fluorescent probe for detecting nucleic acids in biological samples.

Mechanism of Action

The mechanism of action of 4,6-bis[(4-ethoxybenzyl)thio]-5-pyrimidinamine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has been shown to interact with DNA and inhibit the activity of enzymes involved in DNA replication and repair. Additionally, 4,6-bis[(4-ethoxybenzyl)thio]-5-pyrimidinamine has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
4,6-bis[(4-ethoxybenzyl)thio]-5-pyrimidinamine has been shown to have both biochemical and physiological effects. Biochemically, this compound has been found to inhibit the activity of enzymes involved in DNA replication and repair. Physiologically, 4,6-bis[(4-ethoxybenzyl)thio]-5-pyrimidinamine has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

The advantages of using 4,6-bis[(4-ethoxybenzyl)thio]-5-pyrimidinamine in lab experiments include its potential as an anticancer agent and its ability to act as a fluorescent probe for detecting nucleic acids in biological samples. However, the limitations of using this compound in lab experiments include its challenging synthesis method and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research involving 4,6-bis[(4-ethoxybenzyl)thio]-5-pyrimidinamine. These include further studies to elucidate the mechanism of action of this compound, optimization of the synthesis method to improve the yield and purity of the compound, and exploration of its potential applications in other fields, such as materials science and nanotechnology. Additionally, research could be conducted to explore the potential use of 4,6-bis[(4-ethoxybenzyl)thio]-5-pyrimidinamine in combination with other anticancer agents to improve their efficacy.

Synthesis Methods

The synthesis of 4,6-bis[(4-ethoxybenzyl)thio]-5-pyrimidinamine involves the use of several reagents, including ethyl 4-bromobenzoate, potassium thioacetate, and 2-amino-4,6-dichloropyrimidine. The reaction proceeds through a multistep process that involves the formation of intermediate compounds before the final product is obtained. The synthesis method has been optimized by several research groups to improve the yield and purity of the compound.

properties

IUPAC Name

4,6-bis[(4-ethoxyphenyl)methylsulfanyl]pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S2/c1-3-26-18-9-5-16(6-10-18)13-28-21-20(23)22(25-15-24-21)29-14-17-7-11-19(12-8-17)27-4-2/h5-12,15H,3-4,13-14,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPPKVSENOHDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CSC2=C(C(=NC=N2)SCC3=CC=C(C=C3)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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